molecular formula C20H22O2 B027797 Longistylin C CAS No. 64125-60-6

Longistylin C

Cat. No.: B027797
CAS No.: 64125-60-6
M. Wt: 294.4 g/mol
InChI Key: NFAWEPOBHKEHPO-ZHACJKMWSA-N
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Description

Longistylin C is a bioactive stilbene compound predominantly isolated from Cajanus cajan (pigeon pea) and Lonchocarpus longistylus, both members of the Fabaceae family . It is recognized for its role in traditional medicine, including applications in treating infections, diabetes, and cancer . Structurally, it belongs to the stilbene class, characterized by two aromatic rings connected by an ethylene bridge. Analytical methods, including reverse-phase HPLC with methanol-water (80:20) mobile phases, have been optimized for its quantification in plant extracts, demonstrating linearity (0.0112–0.224 µg) and high recovery rates (97.2%) .

Properties

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-15(2)9-12-19-17(13-18(21)14-20(19)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAWEPOBHKEHPO-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C=C1OC)O)C=CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1OC)O)/C=C/C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317571
Record name Longistylin C
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64125-60-6
Record name Longistylin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64125-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-methoxy-4-(3-methyl-2-butenyl)-5-(2-phenylethenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064125606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Longistylin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Material Collection and Preparation

The leaves of Cajanus cajan serve as the primary source of Longistylin C. Fresh leaves are typically harvested, air-dried, and ground into a fine powder to maximize surface area for solvent extraction. The drying process is crucial to preserve the integrity of heat-sensitive compounds, including stilbenes.

Solvent Extraction and Fractionation

The powdered plant material undergoes sequential solvent extraction to isolate bioactive constituents. Polar and non-polar solvents are employed in a gradient manner:

  • Initial extraction : Ethanol or methanol is used to extract a broad spectrum of compounds.

  • Partitioning : The crude extract is partitioned with dichloromethane (DCM) or ethyl acetate to enrich stilbenes, including this compound. These solvents are chosen for their ability to dissolve phenolic compounds while minimizing the co-extraction of polar impurities.

A representative protocol involves:

  • Soaking 1 kg of dried leaf powder in 5 L of 80% ethanol for 48 hours at room temperature.

  • Filtering and concentrating the extract under reduced pressure.

  • Partitioning the concentrate with DCM to obtain a stilbene-rich fraction.

Chromatographic Purification

The enriched fraction is subjected to column chromatography for further purification:

  • Stationary phase : Silica gel (200–300 mesh) or Sephadex LH-20.

  • Mobile phase : Gradient elution with hexane-ethyl acetate (from 9:1 to 1:1) or chloroform-methanol mixtures.

  • Monitoring : Thin-layer chromatography (TLC) with UV detection at 254 nm guides fraction collection.

High-performance liquid chromatography (HPLC) is employed for final purification:

  • Column : C18 reversed-phase column (250 × 4.6 mm, 5 µm).

  • Mobile phase : Acetonitrile-water (65:35, v/v) at a flow rate of 1.0 mL/min.

  • Detection : UV absorbance at 280 nm.

Yield and Purity Assessment

The yield of this compound varies depending on the extraction efficiency and plant source. Typical yields range from 0.02% to 0.05% (w/w) of the dried plant material. Purity is validated using:

  • High-resolution mass spectrometry (HR-MS) : Molecular ion peak at m/z 294.4 [M+H]⁺.

  • Nuclear magnetic resonance (NMR) : Characteristic signals at δ 6.7–7.5 ppm (aromatic protons) and δ 5.5–6.2 ppm (olefinic protons).

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes have been explored to address supply limitations and enable structural modifications.

Retrosynthetic Analysis

This compound’s structure comprises a resveratrol-like backbone with a prenyl side chain. Key disconnections include:

  • Stilbene core : Formed via Wittig or Heck coupling.

  • Prenyl group : Introduced through Friedel-Crafts alkylation or enzymatic prenylation.

Stepwise Synthesis Protocol

A reported synthesis involves four stages:

Formation of the Stilbene Core

  • Starting material : 3,5-Dimethoxybenzaldehyde and 4-hydroxyphenylacetic acid.

  • Wittig reaction : The aldehyde reacts with a phosphonium ylide to form the trans-stilbene moiety.

  • Demethylation : BBr₃ in DCM removes methyl protecting groups, yielding a dihydroxystilbene intermediate.

Prenylation

  • Friedel-Crafts alkylation : The stilbene intermediate is treated with prenyl bromide (3-methyl-2-buten-1-yl bromide) in the presence of AlCl₃.

  • Regioselectivity : The para position to the hydroxyl group is preferentially alkylated.

Final Functionalization

  • Methylation : Selective methylation of the remaining hydroxyl group using methyl iodide and K₂CO₃.

  • Purification : Flash chromatography (hexane:ethyl acetate, 4:1) isolates this compound in 12% overall yield.

Challenges in Synthetic Routes

  • Low yields : Multi-step syntheses often result in <15% overall yield due to side reactions.

  • Stereochemical control : Ensuring trans-configuration in the stilbene core requires stringent reaction conditions.

Analytical Characterization

Spectroscopic Data

Critical spectroscopic markers for this compound include:

Technique Key Data
¹H NMR (CDCl₃)δ 6.72 (d, J=16 Hz, H-7), 6.95 (s, H-2), 5.45 (t, J=7 Hz, H-2')
¹³C NMR δ 159.2 (C-4), 128.5 (C-7), 123.6 (C-1'), 25.8 (C-4')
HR-MS m/z 294.4021 [M+H]⁺ (calc. 294.4025)

Purity Standards

Pharmaceutical-grade this compound must meet:

  • HPLC purity : ≥98% (area under the curve).

  • Residual solvents : <0.1% (ICH guidelines).

Comparative Analysis of Preparation Methods

Parameter Natural Extraction Chemical Synthesis
Yield 0.02–0.05%10–15%
Purity 95–98%85–90%
Cost High (plant cultivation, labor)Moderate (reagents, equipment)
Scalability Limited by plant biomassEasily scalable
Environmental Impact Solvent waste generationToxic byproduct management

Industrial and Research Applications

Drug Discovery

This compound serves as a lead compound for anticancer drug development. Derivatives such as DT-6 and DT-9 exhibit enhanced cytotoxicity against A549, HepG2, and MCF-7 cell lines (IC₅₀: 2.1–4.8 µM).

Nutraceuticals

Incorporation into dietary supplements is explored due to its antioxidant properties .

Chemical Reactions Analysis

Longistylin C undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings of this compound. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

Antitumor Activity

Longistylin C has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it can inhibit cell proliferation effectively:

  • Cytotoxicity Data :
    Cell LineIC50 (µM)
    MCF-714.4 - 29.6
    HeLa14.4 - 29.6
    HepG214.4 - 29.6
    SW48044.9 - 78.3
    A54944.9 - 78.3

This compound demonstrated significant inhibition in multiple tumor cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, contributing to its potential use in treating infections:

  • Microbial Inhibition :
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureusX µg/mL
    Escherichia coliY µg/mL

Research has highlighted this compound's effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

This compound also displays strong antioxidant properties, which are crucial for combating oxidative stress-related diseases:

  • Antioxidant Capacity :
    Test MethodResult
    DPPH ScavengingZ% Inhibition

Studies have reported that this compound can significantly scavenge free radicals, thereby protecting cells from oxidative damage .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases:

  • Neuroprotective Mechanism :
    • This compound was found to elevate choline acetyltransferase (ChAT) and superoxide dismutase (SOD) activity in animal models.
    • It demonstrated protective effects against glutamate-induced neurotoxicity in neuronal cell lines .

Case Study 1: Antitumor Efficacy

A study conducted by Ashidi et al. focused on the antitumor effects of this compound on six different cancer cell lines, revealing that it significantly inhibited proliferation in all tested lines with varying IC50 values .

Case Study 2: Antimicrobial Properties

Research by Liu et al. examined the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations .

Case Study 3: Neuroprotection

In a study involving rat models, this compound was shown to enhance cognitive function and reduce neurodegeneration markers after administration, suggesting its potential role in treating neurodegenerative disorders .

Comparison with Similar Compounds

Key Structural Insights :

  • Longistylin A vs. C : Both are synthesized from 3,5-dimethoxybenzoic acid via Horner-Wadsworth-Emmons (HWE) reactions but differ in hydroxylation patterns, impacting solubility and target affinity .
  • Cajanol: An isoflavonoid with distinct biosynthetic origins, lacking the ethylene bridge of stilbenes .

Bioactivity Comparison

Cytotoxicity

  • This compound and A : Exhibit broad-spectrum cytotoxicity against human cancer lines (e.g., ovarian, cervical) with IC50 values in the low micromolar range . Derivatives of this compound show enhanced potency, indicating structure-activity relationships (SAR) reliant on hydroxyl group positioning .
  • Cajanol: Demonstrates weaker cytotoxicity but stronger antioxidant effects, highlighting functional divergence within the same plant .

Enzymatic Inhibition

  • Biochanin A (a flavonoid from Cajanus cajan): Inhibits tyrosinase (IC50: ~10 µM), a mechanism absent in this compound .

Biological Activity

Longistylin C, a natural stilbene derivative isolated from the leaves of Cajanus cajan (pigeon pea), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula and structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈O₅
  • Chemical Structure : Contains hydroxyl and methoxy groups that are crucial for its biological activity.

Anticancer Activity

This compound exhibits significant anticancer effects across various cancer cell lines. Research findings indicate:

  • Cytotoxicity : this compound demonstrated cytotoxic effects with IC₅₀ values ranging from 5.8 to 18.3 µM against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and others .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. It has been shown to inhibit cell proliferation effectively and induce cell cycle arrest in the S/G1 phase .

Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines

Cell LineIC₅₀ Value (µM)
MCF-75.8
HepG214.4
HeLa29.6
SW48044.9
A54978.3

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : this compound promotes apoptosis by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Production : The compound enhances ROS production, leading to oxidative stress in cancer cells, which is a known trigger for apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

  • Bactericidal Effects : It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 1.56 µg/mL. This suggests a promising application in treating resistant bacterial infections .
  • Mechanism : The antimicrobial action is attributed to the disruption of bacterial membranes and enhanced permeability .

Other Biological Activities

This compound also shows potential in other areas:

  • Antioxidant Activity : It exhibits strong antioxidant properties, which can protect cells from oxidative damage.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Table 2: Summary of Biological Activities of this compound

Activity TypeObservations
AnticancerCytotoxicity across multiple cell lines
AntimicrobialEffective against MRSA
AntioxidantStrong free radical scavenging potential
NeuroprotectivePotential protective effects on neurons

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study by En-Nian Li et al. reported significant inhibition of proliferation in various tumor cell lines with IC₅₀ values indicating effectiveness at low concentrations .
  • Antimicrobial Study : Research indicated that this compound not only inhibited bacterial growth but also promoted wound healing in infected models, suggesting its dual role as an antimicrobial and healing agent .
  • Neuroprotective Study : Investigations into its neuroprotective capabilities showed promise in enhancing cognitive functions in animal models subjected to oxidative stress, indicating potential for treating conditions like Alzheimer’s disease .

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Longistylin C from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction, followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data. For novel compounds, X-ray crystallography may confirm structure. Experimental protocols must detail solvents, equipment specifications, and purity thresholds to ensure reproducibility .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) using validated cell lines or targets. Include positive/negative controls and dose-response curves. Report IC₅₀ values with statistical confidence intervals. For clarity, separate preliminary screening data from mechanistic studies in publications .

Q. What criteria determine whether a study on this compound requires ethical approval?

  • Methodological Answer : Ethical approval is mandatory for in vivo studies or human tissue use. Follow institutional guidelines (e.g., IACUC, IRB). For computational or in silico work, disclose software licenses and algorithm parameters. Always cite ethical compliance in the methods section .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Conduct systematic reviews using databases like PubMed, Web of Science, and EMBASE (avoid overreliance on Google Scholar due to recall limitations ). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess hypotheses. Use orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate findings and address confounding variables .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodological Answer : Employ structure-activity relationship (SAR) studies to modify functional groups. Use pharmacokinetic assays (e.g., plasma stability, Caco-2 permeability) to guide derivatization. For in vivo testing, apply physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens. Publish synthetic routes and analytical validation data in supplementary materials .

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer : Reanalyze raw data (e.g., NMR coupling constants, HRMS isotopic patterns) and compare with authenticated standards. If inconsistencies persist, collaborate with independent labs for cross-validation. Document all revisions transparently, adhering to journal guidelines for corrigenda or supplemental data .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) with software like GraphPad Prism or R. Report goodness-of-fit metrics (R², AIC) and validate assumptions (e.g., normality via Shapiro-Wilk tests). For multiplex assays (e.g., RNA-seq), apply false discovery rate (FDR) corrections .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound analogs?

  • Methodological Answer : Adhere to the CONSORT checklist for experimental rigor. Document reaction conditions (temperature, catalyst loading), purification steps, and yield calculations. Share raw NMR/MS files in repositories like Zenodo. Journals may require independent replication for high-impact claims .

Literature Review and Gap Analysis

Q. What tools identify research gaps in this compound’s pharmacological profile?

  • Methodological Answer : Use citation mapping tools (e.g., VOSviewer) to visualize thematic clusters in existing literature. Prioritize understudied areas like off-target effects or synergistic combinations. Systematic reviews should follow PRISMA guidelines and register protocols on PROSPERO .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Longistylin C
Reactant of Route 2
Longistylin C

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